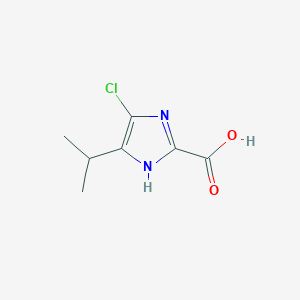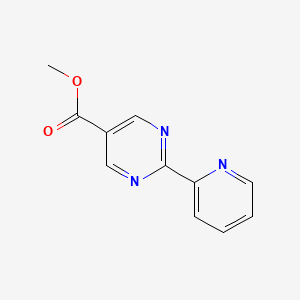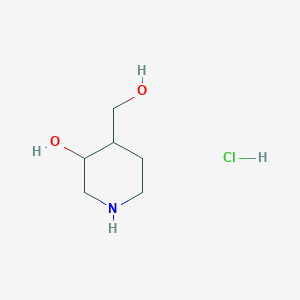
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid (CIPICA) is an organic compound belonging to the class of imidazoles and is used in a variety of scientific studies and laboratory experiments. CIPICA is an important building block for the synthesis of various organic compounds and has been studied for its unique properties, such as its ability to act as an acid catalyst and its potential for use as an anti-inflammatory agent.
Scientific Research Applications
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid has been studied for its potential applications in various scientific research areas. It has been used as an acid catalyst in organic synthesis, as an anti-inflammatory agent, and as a model compound for studying the effects of imidazole derivatives on biological systems. It has also been used to study the effects of imidazole derivatives on the human immune system and as a potential drug for treating certain types of cancer.
Mechanism of Action
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid is known to act as an acid catalyst in organic synthesis and as an anti-inflammatory agent. Its mechanism of action is not fully understood, but it is believed to act on the pro-inflammatory pathways in the body by blocking the production of certain pro-inflammatory mediators. It is also thought to inhibit the formation of certain enzymes that are involved in the inflammatory process.
Biochemical and Physiological Effects
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system. It has also been shown to have the potential to reduce the risk of certain types of cancer and to reduce the severity of certain types of infections.
Advantages and Limitations for Lab Experiments
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has low reactivity, making it suitable for use in a variety of experiments. However, it has some limitations, such as its low solubility in water and its potential to react with other compounds.
Future Directions
There are a number of potential future directions for the use of 4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid in scientific research. It could be used to further study its anti-inflammatory and antioxidant properties, as well as its potential for use as an anti-cancer drug. It could also be used to study its effects on the human immune system and to develop new drugs and treatments for various diseases. Additionally, it could be used to study the effects of imidazole derivatives on biological systems and to develop new catalysts and synthetic methods.
Synthesis Methods
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid is synthesized from 4-chloro-5-isopropyl-1H-imidazole-2-thiol (CIPIT) via a series of chemical reactions. CIPIT is first reacted with trimethyl orthoformate and acetic anhydride to form a thioester intermediate. This intermediate is then hydrolyzed to yield 4-chloro-5-isopropyl-1H-imidazole-2-carboxylic acid. This synthesis method is relatively simple and has been used in a number of laboratory experiments.
properties
IUPAC Name |
4-chloro-5-propan-2-yl-1H-imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3(2)4-5(8)10-6(9-4)7(11)12/h3H,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRXSXBNUBQLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-isopropyl-1h-imidazole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)




![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)
![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)


